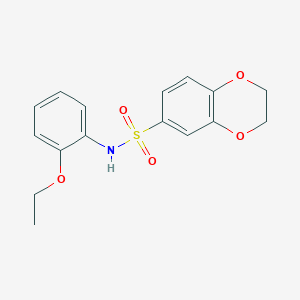
2-(3,4-dimethylphenyl)-2-oxoethyl 2,8-dimethyl-4-quinolinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-dimethylphenyl)-2-oxoethyl 2,8-dimethyl-4-quinolinecarboxylate is a chemical compound that belongs to the quinolinecarboxylate family. It has gained significant attention in the scientific community due to its potential applications in various research fields.
科学的研究の応用
2-(3,4-dimethylphenyl)-2-oxoethyl 2,8-dimethyl-4-quinolinecarboxylate has various scientific research applications, including:
1. Antimicrobial Activity: The compound has shown significant antimicrobial activity against various strains of bacteria and fungi. It can be used as a potential antimicrobial agent in the pharmaceutical industry.
2. Antioxidant Activity: The compound has potent antioxidant activity, which makes it a potential candidate for the development of antioxidant supplements.
3. Anti-Inflammatory Activity: The compound has shown anti-inflammatory activity in various in vitro and in vivo studies. It can be used as a potential anti-inflammatory agent in the pharmaceutical industry.
作用機序
The exact mechanism of action of 2-(3,4-dimethylphenyl)-2-oxoethyl 2,8-dimethyl-4-quinolinecarboxylate is not fully understood. However, studies suggest that the compound exerts its pharmacological effects by inhibiting the activity of various enzymes and signaling pathways involved in oxidative stress, inflammation, and microbial growth.
Biochemical and Physiological Effects:
The compound has various biochemical and physiological effects, including:
1. Inhibition of Microbial Growth: The compound inhibits the growth of various strains of bacteria and fungi by disrupting their cell membranes and inhibiting their metabolic pathways.
2. Antioxidant Activity: The compound scavenges free radicals and inhibits oxidative stress, which can cause damage to cells and tissues.
3. Anti-Inflammatory Activity: The compound inhibits the activity of various enzymes and signaling pathways involved in inflammation, which can cause tissue damage and chronic diseases.
実験室実験の利点と制限
The advantages and limitations of using 2-(3,4-dimethylphenyl)-2-oxoethyl 2,8-dimethyl-4-quinolinecarboxylate in lab experiments include:
Advantages:
1. Potent Pharmacological Effects: The compound has potent pharmacological effects, which make it a potential candidate for the development of new drugs and supplements.
2. Easy Synthesis: The compound can be easily synthesized using simple and cost-effective methods.
3. Diverse Applications: The compound has diverse applications in various research fields, including microbiology, biochemistry, and pharmacology.
Limitations:
1. Limited Studies: There are limited studies on the toxicity and safety of the compound, which can limit its potential applications.
2. Lack of Standardization: The lack of standardization in the synthesis and purification of the compound can affect its purity and yield.
3. High Cost: The high cost of the compound can limit its accessibility for research purposes.
将来の方向性
For research on 2-(3,4-dimethylphenyl)-2-oxoethyl 2,8-dimethyl-4-quinolinecarboxylate include:
1. Investigation of Toxicity and Safety: Further studies are needed to investigate the toxicity and safety of the compound, which can pave the way for its potential clinical applications.
2. Development of New Drugs and Supplements: The potent pharmacological effects of the compound make it a potential candidate for the development of new drugs and supplements for various diseases.
3. Optimization of
合成法
The optimization of the synthesis and purification methods can improve the purity and yield of the compound, which can increase its potential applications.
Conclusion:
2-(3,4-dimethylphenyl)-2-oxoethyl 2,8-dimethyl-4-quinolinecarboxylate is a chemical compound with diverse scientific research applications, including antimicrobial, antioxidant, and anti-inflammatory activity. The compound exerts its pharmacological effects by inhibiting the activity of various enzymes and signaling pathways involved in oxidative stress, inflammation, and microbial growth. The compound has advantages and limitations for lab experiments, and future directions for research include investigation of toxicity and safety, development of new drugs and supplements, and optimization of synthesis methods.
特性
IUPAC Name |
[2-(3,4-dimethylphenyl)-2-oxoethyl] 2,8-dimethylquinoline-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO3/c1-13-8-9-17(10-15(13)3)20(24)12-26-22(25)19-11-16(4)23-21-14(2)6-5-7-18(19)21/h5-11H,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROTBDOLLLDITCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C)C(=O)OCC(=O)C3=CC(=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dimethylphenyl)-2-oxoethyl 2,8-dimethylquinoline-4-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(3-chlorobenzyl)(propyl)amino]ethanol](/img/structure/B5709372.png)

![N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5709386.png)
![2-chloro-N'-[(phenylacetyl)oxy]benzenecarboximidamide](/img/structure/B5709402.png)
![4-amino-N'-[4-(dimethylamino)benzylidene]-1,2,5-oxadiazole-3-carbohydrazonamide](/img/structure/B5709404.png)


![4-[2-(4-chloro-2-methylphenoxy)ethyl]morpholine](/img/structure/B5709434.png)

![2-[(4-benzyl-1-piperazinyl)methyl]-6-methoxyphenol](/img/structure/B5709436.png)

![2-phenyl-4H-naphtho[2,3-d][1,3]oxazin-4-one](/img/structure/B5709445.png)
![1'-butyl-7'-chlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5709451.png)